Cas no 2228947-46-2 (1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine)

1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine
- EN300-1948903
- 2228947-46-2
-
- インチ: 1S/C10H15F4N/c11-9(12)3-1-8(15,2-4-9)7-5-10(13,14)6-7/h7H,1-6,15H2
- InChIKey: XDNXYWILFOILOX-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C1)C1(CCC(CC1)(F)F)N)F
計算された属性
- せいみつぶんしりょう: 225.11406213g/mol
- どういたいしつりょう: 225.11406213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948903-5.0g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1948903-2.5g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 2.5g |
$3080.0 | 2023-09-17 | ||
Enamine | EN300-1948903-1.0g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1948903-10.0g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1948903-1g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 1g |
$1572.0 | 2023-09-17 | ||
Enamine | EN300-1948903-0.5g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 0.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1948903-0.25g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 0.25g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1948903-0.05g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 0.05g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1948903-0.1g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 0.1g |
$1384.0 | 2023-09-17 | ||
Enamine | EN300-1948903-5g |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine |
2228947-46-2 | 5g |
$4557.0 | 2023-09-17 |
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amineに関する追加情報
Research Brief on 1-(3,3-Difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine (CAS: 2228947-46-2): Recent Advances and Applications
The compound 1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine (CAS: 2228947-46-2) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This structurally unique molecule, characterized by its difluorinated cyclobutyl and cyclohexyl moieties, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have explored its utility as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutics targeting central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological properties of 1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine, highlighting its role as a potent modulator of specific neurotransmitter receptors. The research demonstrated that the compound exhibits high blood-brain barrier permeability, making it particularly valuable for CNS-targeted therapies. Molecular docking simulations revealed strong binding affinities to several clinically relevant targets, suggesting potential applications in neurodegenerative disease treatment.
In the area of synthetic chemistry, recent advancements have focused on optimizing the production process for 2228947-46-2. A 2024 patent application disclosed an improved synthetic route that enhances yield while reducing environmental impact through greener solvent systems and catalytic methods. This development addresses previous challenges in large-scale production, potentially lowering the cost barrier for pharmaceutical applications of this compound.
Preliminary in vivo studies conducted in early 2024 have shown promising results for derivatives of 1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine in animal models of chronic pain. The fluorinated structure appears to confer metabolic stability while maintaining desirable pharmacokinetic properties. Researchers noted particularly favorable tissue distribution profiles, with reduced off-target effects compared to similar non-fluorinated analogs.
The compound's unique stereochemistry has also been the subject of recent investigations. A crystallographic study published in Acta Crystallographica Section E provided detailed structural analysis of 2228947-46-2, revealing important insights into its conformational preferences and potential for chiral derivatization. These findings are particularly relevant for the development of enantiomerically pure pharmaceuticals.
Looking forward, several pharmaceutical companies have included 1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine in their preclinical pipelines, with particular interest in its application for next-generation antidepressants and anxiolytics. The compound's ability to modulate multiple neurotransmitter systems while maintaining favorable safety profiles positions it as a versatile scaffold for medicinal chemistry optimization.
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